N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline
Vue d'ensemble
Description
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline, also known as EBI-005, is a small molecule inhibitor that has been extensively studied for its potential use in treating inflammatory and autoimmune diseases. EBI-005 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline works by binding to and inhibiting the activity of a protein called leukocyte function-associated antigen-1 (LFA-1). LFA-1 is involved in the activation and migration of immune cells, and its inhibition can reduce inflammation and tissue damage.
Biochemical and Physiological Effects
In preclinical studies, N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline has been shown to reduce inflammation and tissue damage in animal models of psoriasis, rheumatoid arthritis, and dry eye disease. N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline has also been shown to reduce the infiltration of immune cells into affected tissues, suggesting that it may have a broad anti-inflammatory effect.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline is its specificity for LFA-1, which reduces the risk of off-target effects. However, N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline is a small molecule inhibitor, which may limit its effectiveness in treating chronic diseases that require long-term treatment. Additionally, the synthesis process for N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline is complex and may be challenging to scale up for large-scale production.
Orientations Futures
There are several potential future directions for research on N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline. One area of focus could be the development of more efficient synthesis methods to enable large-scale production. Another area of research could be the identification of biomarkers that could be used to predict patient response to N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline treatment. Additionally, further studies could investigate the potential use of N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline in combination with other therapies for enhanced efficacy.
Applications De Recherche Scientifique
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline has potential applications in the treatment of various inflammatory and autoimmune diseases, including psoriasis, rheumatoid arthritis, and dry eye disease. In preclinical studies, N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline has been shown to inhibit the activity of T cells and other immune cells that contribute to inflammation and tissue damage.
Propriétés
IUPAC Name |
N-[(1-ethylbenzimidazol-2-yl)methyl]-N-methylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-3-20-16-12-8-7-11-15(16)18-17(20)13-19(2)14-9-5-4-6-10-14/h4-12H,3,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWSXYCFVNTAIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CN(C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203257 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.